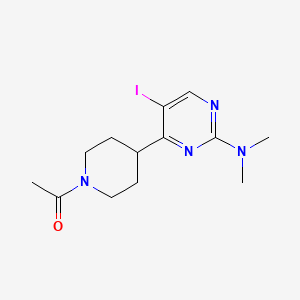
1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone
Vue d'ensemble
Description
1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone, also known as “1-DIPEA”, is an organic compound belonging to the family of piperidine derivatives. It is a colorless, volatile liquid with a molecular weight of 313.37 g/mol. It is used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and other specialty chemicals.
Applications De Recherche Scientifique
Synthesis of Novel Derivatives for Biological Applications : A study by Abdel‐Aziz et al. (2008) involved the synthesis of novel derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. These compounds exhibited moderate effects against bacterial and fungal species, suggesting potential antimicrobial applications (Abdel‐Aziz et al., 2008).
Antibacterial Activity of Piperidine Derivatives : Research by Merugu et al. (2010) focused on the synthesis of piperidine derivatives and their evaluation for antibacterial activity. These findings underscore the potential of piperidine compounds in developing new antibacterial agents (Merugu et al., 2010).
Cytotoxic and Docking Studies : Govindhan et al. (2017) synthesized a compound using click chemistry and conducted cytotoxicity evaluations along with molecular docking studies. This research contributes to the understanding of the pharmacokinetics and potential biological applications of such compounds (Govindhan et al., 2017).
Antileukemic Activity : A study by Vinaya et al. (2012) reported on the synthesis of novel ethanone derivatives and their evaluation for antileukemic activity against human leukemic cell lines. Some compounds showed significant antiproliferative activity, highlighting their potential in leukemia treatment (Vinaya et al., 2012).
Wound-Healing Potential : Vinaya et al. (2009) also explored the in vivo wound-healing potential of certain ethanone derivatives. Their findings indicated significant wound healing, suggesting potential applications in medical treatments (Vinaya et al., 2009).
Mécanisme D'action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways depending on their specific structure and the biological target they interact with .
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular level, depending on their specific structure and the biological target they interact with .
Propriétés
IUPAC Name |
1-[4-[2-(dimethylamino)-5-iodopyrimidin-4-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN4O/c1-9(19)18-6-4-10(5-7-18)12-11(14)8-15-13(16-12)17(2)3/h8,10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPATXIZYBWZJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NC(=NC=C2I)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



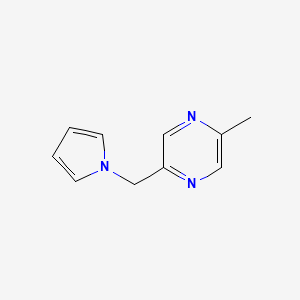
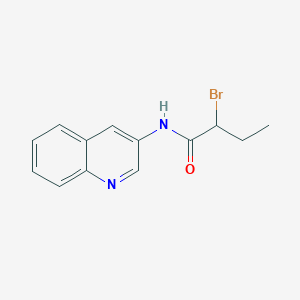

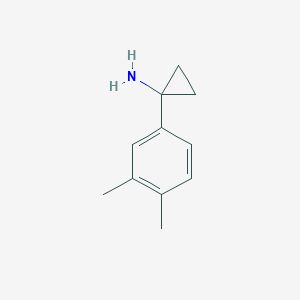
![(2,2-Dimethylpropyl)[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1400950.png)
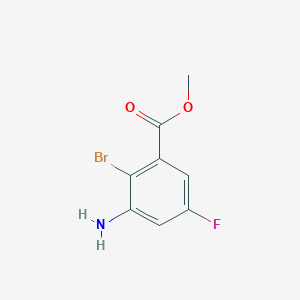
![Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1400953.png)


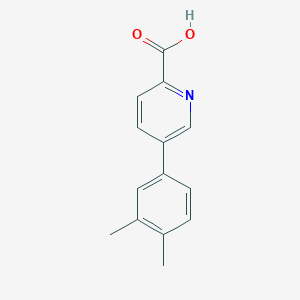

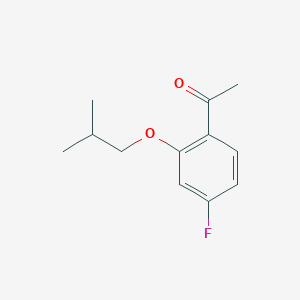
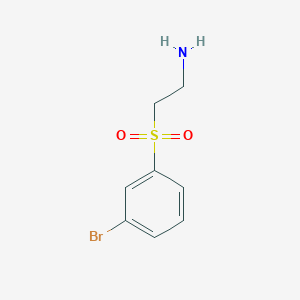
![[3-(Azetidin-3-yloxy)phenyl]methanol](/img/structure/B1400966.png)